molecular formula C10H11BrN4O3S2 B10943480 4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10943480
M. Wt: 379.3 g/mol
InChI Key: RFBWHGUCPNAYHP-UHFFFAOYSA-N
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Description

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo-thienyl sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The bromo-thienyl sulfonyl group can be introduced through a sulfonylation reaction, where the thienyl group is brominated prior to the sulfonylation step .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and bromination steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce the bromo group to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The sulfonyl group can act as an electrophile, while the pyrazole ring can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a bromo-thienyl sulfonyl group and a pyrazole ring with a carboxamide group. This unique structure may confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C10H11BrN4O3S2

Molecular Weight

379.3 g/mol

IUPAC Name

4-[(5-bromothiophen-2-yl)sulfonylamino]-N,1-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C10H11BrN4O3S2/c1-12-10(16)9-6(5-15(2)13-9)14-20(17,18)8-4-3-7(11)19-8/h3-5,14H,1-2H3,(H,12,16)

InChI Key

RFBWHGUCPNAYHP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(C=C1NS(=O)(=O)C2=CC=C(S2)Br)C

Origin of Product

United States

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